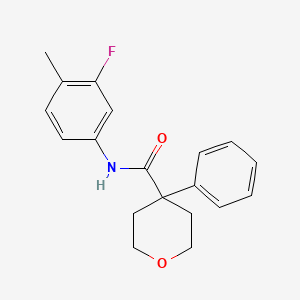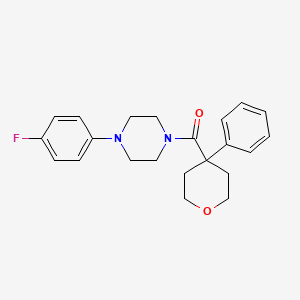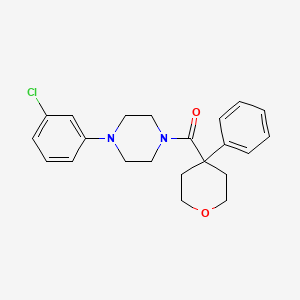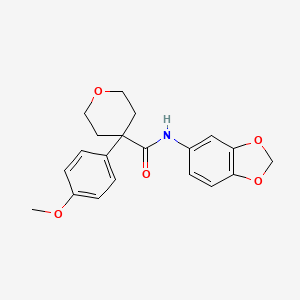
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide (MPTOC) is an organic compound of the thiazole class, first synthesized in the year 2000 by the research group of Professor M.A.J. van der Vlugt from the University of Utrecht. MPTOC is a versatile compound that has a wide range of applications in scientific research, and has been used in a variety of biochemical and physiological experiments.
作用机制
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide acts as an inhibitor of enzymes, specifically those involved in the synthesis of proteins. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. In addition, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide can also act as an allosteric modulator, which means that it can modulate the activity of the enzyme without directly binding to it.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as modulate the activity of enzymes without directly binding to them. In addition, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to affect the expression of genes, as well as the metabolism of proteins. Furthermore, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been shown to have an effect on the structure and function of proteins, as well as the structure and function of enzymes.
实验室实验的优点和局限性
The main advantage of using 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide in laboratory experiments is its versatility. It can be used to study a wide range of biochemical and physiological processes, and can be easily synthesized in the laboratory. Furthermore, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide is relatively stable, and can be stored for long periods of time without any significant degradation. However, the use of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide in laboratory experiments is limited by its solubility, as it is only soluble in certain solvents.
未来方向
The potential future directions for research using 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research into the structure and function of proteins and enzymes could be conducted, as well as further investigation into the regulation of gene expression and metabolic pathways. Finally, further research into the synthesis and optimization of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide could be conducted, in order to make the synthesis process more efficient and cost-effective.
合成方法
The synthesis of 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide involves the reaction of 4-methoxyphenyl isothiocyanate (MPITC) with ethyl oxamate in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and yields the desired product in good yields. The reaction can be further optimized by changing the reaction conditions, such as the reaction temperature, solvent, and molar ratio of reactants.
科学研究应用
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been used in a variety of scientific research experiments, including the study of enzyme-catalyzed reactions, the modulation of protein-protein interactions, the regulation of gene expression, and the investigation of metabolic pathways. In addition, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide has been used to study the structure and function of proteins, as well as to investigate the structure and function of enzymes.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-20-13-4-2-12(3-5-13)16(6-9-21-10-7-16)14(19)18-15-17-8-11-22-15/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXYYUMVYVIEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)



![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)